molecular formula C8H13NO B1504218 1-Cyclopropylpiperidin-3-one CAS No. 886365-30-6

1-Cyclopropylpiperidin-3-one

Cat. No.: B1504218
CAS No.: 886365-30-6
M. Wt: 139.19 g/mol
InChI Key: PBAZGNIGXUXWPD-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperidin-3-one is a heterocyclic organic compound characterized by a cyclopropyl group attached to the third position of a piperidin-3-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperidin-3-one can be synthesized through several methods, including the cyclization of appropriate precursors. One common approach involves the cyclization of 1-cyclopropylpiperidin-4-one under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often focuses on optimizing yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

1-Cyclopropylpiperidin-3-one undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 1-cyclopropylpiperidin-3-ol.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-cyclopropylpiperidin-3-ol.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 1-cyclopropylpiperidin-3-ol

  • Reduction: 1-cyclopropylpiperidin-3-ol

  • Substitution: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

1-Cyclopropylpiperidin-3-one has several scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

1-Cyclopropylpiperidin-3-one is similar to other piperidine derivatives, such as 1-cyclopropylpiperidin-4-one and N-cyclopropylpiperidin-3-amine its unique structural features, such as the presence of the cyclopropyl group, distinguish it from these compounds

Comparison with Similar Compounds

  • 1-Cyclopropylpiperidin-4-one

  • N-Cyclopropylpiperidin-3-amine

  • 1-Cyclopropylpiperidin-3-ol

Properties

IUPAC Name

1-cyclopropylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-2-1-5-9(6-8)7-3-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAZGNIGXUXWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680906
Record name 1-Cyclopropylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-30-6
Record name 1-Cyclopropyl-3-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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